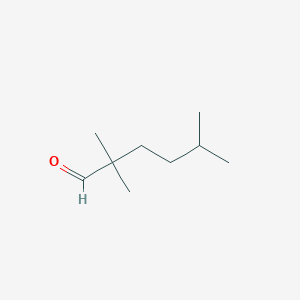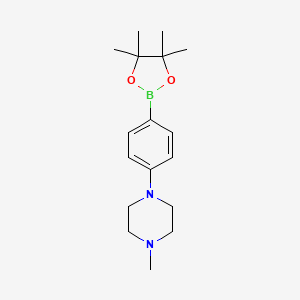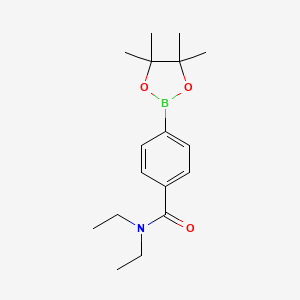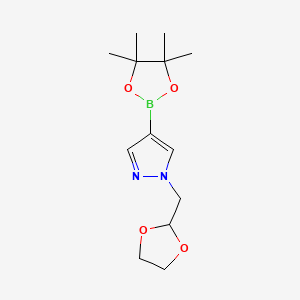
1,2,3,4-四氢喹啉-4-胺
描述
1,2,3,4-Tetrahydroquinolin-4-amine (also known as 1,2,3,4-tetrahydro-quinolin-4-ylamine) is a chemical compound with the molecular formula C9H12N2. It falls within the class of tetrahydroquinolines, which are commonly occurring substructures in various biologically active compounds. Notably, these compounds have pharmacological relevance and are found in natural products like the Hancock alkaloids. The Hancock alkaloids, such as angustureine, galipinine, cuspareine, and galipeine, were isolated from the trunk bark of the Venezuelan tree Galipea officinalis Hancock. These alkaloids exhibit cytotoxic, antimalarial, and other biological activities .
Synthesis Analysis
-
Hydroaminoalkylation Reaction
-
Cascade Biocatalysis
Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydroquinolin-4-amine is C9H12N2. Its IUPAC name is 1,2,3,4-tetrahydroquinolin-4-amine. The compound’s canonical SMILES representation is C1CNC2=CC=CC=C2C1N. The computed molecular weight is 148.20 g/mol .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinolin-4-amine can participate in various chemical reactions, including hydroaminoalkylation and intramolecular Buchwald–Hartwig amination. These reactions lead to the formation of tetrahydroquinolines, which are pharmacologically relevant compounds .
科学研究应用
农药开发
该化合物有助于创建先进的作物保护剂。 其化学性质可用于配制高效且选择性的农药,促进作物健康生长并提高产量 .
药物化学
1,2,3,4-四氢喹啉-4-胺用于药物化学中,合成针对各种感染性病原体和神经退行性疾病发挥多种生物活性的化合物 .
光学性质研究
该化合物衍生物的线性和非线性光学性质研究正在进行。 这些研究对于开发具有特定光学特性的材料至关重要 .
药物合成
该化合物通过多米诺反应参与药物合成,多米诺反应是构建复杂分子的有效方法。 这在杂环合成中特别有用 .
药物化学中的手性前体
源自1,2,3,4-四氢喹啉-4-胺的手性前体在药物化学中有多种应用,例如NMDA甘氨酸位点拮抗剂,用于预防复发性吸烟 .
作用机制
Target of Action
1,2,3,4-Tetrahydroquinolin-4-amine is a compound that has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that consists of RORα, RORβ, and RORγ . The RORγ exists in two isoforms: one isoform (RORγ or RORc1) is widely expressed in a variety of tissues, while the expression of the second isoform (RORγt or RORc2) is restricted to the thymus and cells of the immune system .
Mode of Action
The compound interacts with RORγ, effectively inhibiting its transcriptional activity . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex with 1,2,3,4-Tetrahydroquinolin-4-amine .
Biochemical Pathways
RORγt regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . With a direct impact on the Th17/IL-17 pathway, RORγ has emerged as an attractive drug-target for the treatment of autoimmune disease, particularly psoriasis .
Result of Action
The compound demonstrates reasonable antiproliferative activity, potently inhibits colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroquinolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the retinoic acid receptor-related orphan receptor (ROR) as an inverse agonist . This interaction inhibits the transcriptional activity of ROR, which is crucial in the regulation of immune responses and inflammation. Additionally, 1,2,3,4-Tetrahydroquinolin-4-amine can bind to other nuclear receptors, influencing gene expression and cellular metabolism .
Cellular Effects
1,2,3,4-Tetrahydroquinolin-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, 1,2,3,4-Tetrahydroquinolin-4-amine derivatives have been shown to inhibit colony formation and the expression of androgen receptor (AR) and AR-regulated genes . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydroquinolin-4-amine involves its binding interactions with biomolecules. It acts as an inverse agonist for ROR, binding to its ligand-binding domain and inhibiting its transcriptional activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-17 (IL-17), which are involved in autoimmune diseases and cancer . Additionally, 1,2,3,4-Tetrahydroquinolin-4-amine can modulate other signaling pathways by interacting with different nuclear receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroquinolin-4-amine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, 1,2,3,4-Tetrahydroquinolin-4-amine derivatives have demonstrated sustained antiproliferative activity over extended periods . This suggests that the compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroquinolin-4-amine vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects, such as inhibiting tumor growth in prostate cancer models . At higher doses, it may cause toxic or adverse effects. For instance, high doses of 1,2,3,4-Tetrahydroquinolin-4-amine derivatives can lead to toxicity in animal models, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
1,2,3,4-Tetrahydroquinolin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and biological activity. For example, it has been shown to affect the metabolism of dopamine by activating the dopamine oxidation pathway and inhibiting dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway . This interaction can lead to changes in metabolic flux and metabolite levels, impacting cellular function and overall metabolism.
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroquinolin-4-amine can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its interaction with nuclear receptors suggests that it may localize to the nucleus, where it can modulate gene expression and cellular signaling pathways .
属性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAOPTDGCXICDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593328 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801156-77-4 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine interact with its targets to exert its pharmacological effects?
A1: The research paper focuses on the discovery and characterization of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine as a dual serotonin and dopamine reuptake inhibitor. [] While the exact mechanism of interaction with its targets (serotonin and dopamine transporters) is not elaborated in this specific paper, it can be inferred that the compound likely binds to these transporters, inhibiting the reuptake of serotonin and dopamine in the synaptic cleft. This inhibition leads to increased concentrations of these neurotransmitters in the synapse, ultimately contributing to its therapeutic effects. Further research, including binding kinetics and molecular modeling studies, would be needed to elucidate the precise molecular interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)




![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)

